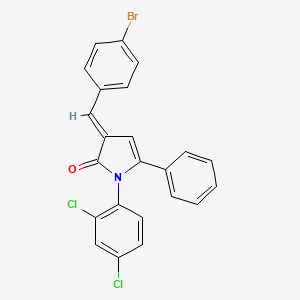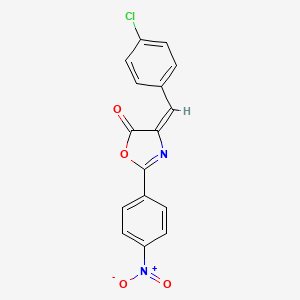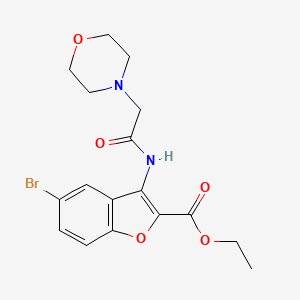
(3E)-3-(4-bromobenzylidene)-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,4-dichloroacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with phenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of (3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the bromophenyl and pyrrolidone moieties.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the dichlorophenyl and pyrrolidone moieties.
Uniqueness
(3E)-3-[(4-BROMOPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of bromine, chlorine, and phenyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C23H14BrCl2NO |
|---|---|
Molekulargewicht |
471.2 g/mol |
IUPAC-Name |
(3E)-3-[(4-bromophenyl)methylidene]-1-(2,4-dichlorophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H14BrCl2NO/c24-18-8-6-15(7-9-18)12-17-13-22(16-4-2-1-3-5-16)27(23(17)28)21-11-10-19(25)14-20(21)26/h1-14H/b17-12+ |
InChI-Schlüssel |
VMRHGIRFDUZZHL-SFQUDFHCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11686461.png)

![Methyl {[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11686474.png)
![diethyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11686477.png)

![(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11686490.png)


![2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11686515.png)
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686518.png)

![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686554.png)
